2-Bromo-1h-indene-1,3(2h)-dione

Description

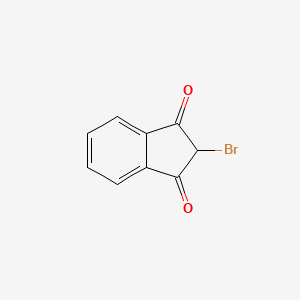

Structure

3D Structure

Properties

IUPAC Name |

2-bromoindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-7-8(11)5-3-1-2-4-6(5)9(7)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSJIJDUPBUBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291677 | |

| Record name | 2-Bromo-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7319-63-3 | |

| Record name | 7319-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,3-indandione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-1H-indene-1,3(2H)-dione: Properties, Synthesis, and Reactivity for the Research Scientist

This guide provides a comprehensive technical overview of 2-Bromo-1H-indene-1,3(2H)-dione, a versatile synthetic intermediate with significant potential in pharmaceutical and materials science research. We will delve into its core chemical and physical properties, provide detailed protocols for its synthesis and handling, and explore its reactivity, particularly with nucleophiles, which underpins its utility in the construction of complex molecular architectures.

Core Molecular and Physical Characteristics

This compound, also known as 2-bromo-1,3-indandione, is a halogenated derivative of 1,3-indandione. The introduction of a bromine atom at the C-2 position significantly influences its reactivity, making it a valuable electrophilic building block.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7319-63-3 | [1][2][3] |

| Molecular Formula | C₉H₅BrO₂ | [2][3] |

| Molecular Weight | 225.04 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 118-120 °C | |

| Purity | Typically ≥96% | [1] |

| Solubility | Soluble in various organic solvents. |

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound is the direct bromination of 1,3-indandione. The active methylene group at the C-2 position is readily halogenated.

Experimental Protocol: Bromination of 1,3-Indandione

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

1,3-Indandione

-

Bromine (Br₂)

-

Chloroform (CHCl₃) or other suitable solvent

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,3-indandione in a suitable solvent like chloroform. Cool the solution in an ice bath.

-

Addition of Bromine: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cooled and stirring solution of 1,3-indandione. The addition should be dropwise to control the reaction temperature and prevent the formation of di-brominated byproducts.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Diagram 1: Synthesis of this compound

Caption: Synthetic route to this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in further synthetic applications. Below are the expected spectroscopic data based on its structure and data from related compounds.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplet, ~7.8-8.1 ppm), Methine proton at C2 (singlet, ~4.5-5.0 ppm). The exact chemical shift of the C2 proton can vary depending on the solvent. |

| ¹³C NMR | Carbonyl carbons (~190-200 ppm), Aromatic carbons (~120-140 ppm), C2 carbon bearing bromine (~40-50 ppm). |

| FT-IR (cm⁻¹) | Strong C=O stretching vibrations for the dione (~1700-1740 cm⁻¹), Aromatic C-H stretching (~3050-3100 cm⁻¹), C-Br stretching (~500-600 cm⁻¹). |

| Mass Spec. | Molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[4] |

Experimental Protocol for Spectroscopic Analysis

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

FT-IR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

-

Mass Spectrometry: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom at the C-2 position. This is due to the electron-withdrawing effects of the adjacent carbonyl groups and the bromine atom.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions, typically following an Sₙ2 mechanism. A wide range of nucleophiles can displace the bromide ion, leading to the formation of various 2-substituted-1,3-indandione derivatives.

Diagram 2: General Mechanism of Nucleophilic Substitution

Caption: Sₙ2 reaction of 2-Bromo-1,3-indandione with a nucleophile.

This reactivity is the foundation for its use in the synthesis of a diverse array of heterocyclic compounds and other functionalized molecules.

Applications in Research and Development

The unique chemical properties of this compound make it a valuable precursor in several areas of research:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities. The indandione scaffold is present in a number of pharmacologically active molecules.

-

Materials Science: The reactivity of the C-Br bond allows for the introduction of various functional groups, enabling the synthesis of novel organic materials with tailored electronic and optical properties.

-

Antimicrobial Research: Derivatives of bromo-indandiones are being investigated for their potential antimicrobial and antifungal properties.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions.

Hazard Statements:

-

Causes skin irritation (H315).[1]

-

Causes serious eye irritation (H319).[1]

-

May cause respiratory irritation (H335).[1]

Precautionary Measures:

-

Wear protective gloves, protective clothing, and eye/face protection.[5]

-

Use only in a well-ventilated area.[5]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

Store in a tightly closed container in a dry and well-ventilated place.[5]

For detailed safety information, always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly versatile and reactive intermediate that holds significant promise for advancements in drug discovery and materials science. Its synthesis is straightforward, and its reactivity is well-defined, making it an attractive building block for the creation of novel and complex molecules. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective and safe utilization in a research setting.

References

-

Reaction mechanism of 2-Bromo-1,3-indandione with nucleophiles under phase transfer catalysis conditions. (URL: [Link])

- Synthesis of Novel 1,3-Indandione Derivatives: A Technical Guide for Research and Development. Benchchem. (URL: Not available)

-

2-bromoindene-1,3-dione | CAS#:7319-63-3. Chemsrc. (URL: [Link])

- 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggreg

- 13C NMR. (URL: Not available)

- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Inform

-

Material Safety Data Sheet. Amazon S3. (URL: [Link])

-

1 H NMR spectra of 2,... ResearchGate. (URL: [Link])

-

1H-Benz[f]indene-1,3(2H)-dione, 2-bromo-2-phenyl- Safety Data Sheets(SDS). lookchem. (URL: [Link])

- 1 - SAFETY D

-

C13 nmr. Slideshare. (URL: [Link])

-

13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. NC State University Libraries. (URL: [Link])

-

Synthesis of 1,3-indandiones (indene-1,3-diones). (URL: [Link])

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. (URL: [Link])

- NMR Assignments for 2-Ethyl-Indanone. (URL: Not available)

-

Solvents effect on infrared spectra of 1,3-indanedione in organic solvents. ResearchGate. (URL: [Link])

- Synthesis of diastereomerically enriched 2-bromoesters and their reaction with nucleophiles. (URL: Not available)

- Organic Reactions & Reaction Mechanisms/2. (URL: Not available)

-

Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. Dalal Institute. (URL: [Link])

-

The SN1 Reaction Mechanism. Master Organic Chemistry. (URL: [Link])

-

13C NMR Spectroscopy: Quick Introduction (Part 1). YouTube. (URL: [Link])

-

2-Bromo-1,3-indandione. CHEMICAL POINT. (URL: [Link])

-

SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])

-

Bromo pattern in Mass Spectrometry. YouTube. (URL: [Link])

-

1,3-Indandione. Wikipedia. (URL: [Link])

-

2-Bromo-1-phenylpentane-1,3-dione. PubChem. (URL: [Link])

Sources

The Definitive Guide to the Structural Elucidation of 2-Bromo-1H-indene-1,3(2H)-dione

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-Bromo-1H-indene-1,3(2H)-dione, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a multi-faceted analytical approach. By integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we present a self-validating system for the unambiguous confirmation of the molecular structure of the title compound. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols.

Introduction: The Significance of this compound

This compound, a derivative of 1,3-indandione, serves as a versatile building block in the synthesis of a variety of organic molecules. The indandione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The presence of a bromine atom at the 2-position introduces a reactive center, making it a valuable precursor for the synthesis of more complex molecules. Accurate structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products.

This guide will walk through a logical workflow for the structural elucidation of this compound, starting from its fundamental properties and moving to detailed spectroscopic analysis.

Fundamental Properties and Synthesis

A foundational step in structure elucidation is the confirmation of the compound's basic physical and chemical properties.

| Property | Value | Source |

| CAS Number | 7319-63-3 | [1][2] |

| Molecular Formula | C₉H₅BrO₂ | [1][2] |

| Molecular Weight | 225.04 g/mol | [1][2] |

| Melting Point | 118-120 °C | [1] |

| Appearance | White to off-white solid |

The primary synthetic route to this compound involves the bromination of 1,3-indandione. This reaction typically proceeds at the active methylene group at the 2-position.

Mass Spectrometry: Unveiling the Molecular Weight and Elemental Composition

Mass spectrometry is the initial and most direct method for determining the molecular weight of a compound and confirming its elemental composition, particularly the presence of bromine.

Expected Fragmentation Pattern

In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is expected to be prominent. A key diagnostic feature is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is characteristic of a molecule containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Common fragmentation pathways would likely involve the loss of the bromine radical (•Br), the loss of carbon monoxide (CO), and cleavage of the indandione ring structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the carbonyl groups and the aromatic ring.

Predicted and Experimental IR Spectral Data

The IR spectrum of this compound is expected to show strong absorptions characteristic of a diketone and an aromatic system. An experimental FTIR spectrum is available and confirms these predictions.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1740-1710 | Strong, Sharp | Asymmetric and symmetric C=O stretching of the diketone |

| ~1600-1450 | Medium to Strong | Aromatic C=C stretching |

| ~1300-1200 | Medium | C-H bending |

| ~700-600 | Medium | C-Br stretch |

The presence of the electron-withdrawing bromine atom alpha to the carbonyls can slightly increase the C=O stretching frequency, a phenomenon known as the "field effect" or "α-halo effect".[4]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Background Spectrum: A background spectrum of the KBr pellet or the empty ATR crystal is recorded.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its structure.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum of this compound is predicted to show signals corresponding to the aromatic protons and the single proton at the 2-position.

-

Aromatic Region (δ 7.5-8.0 ppm): The four protons on the benzene ring will appear in this region. Due to the symmetry of the indandione system, they are expected to appear as two multiplets, each integrating to two protons.

-

Methine Proton (δ ~5.0-5.5 ppm): The single proton at the 2-position (alpha to the bromine and two carbonyl groups) is expected to be significantly deshielded and will appear as a singlet.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and their chemical environments.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~190-200 | C=O (Carbonyl carbons) |

| ~135-140 | Aromatic quaternary carbons |

| ~125-135 | Aromatic CH carbons |

| ~50-60 | C-Br (Methine carbon) |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[5]

-

Spectrometer Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled experiment is typically run to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.

-

Data Processing: The raw data (Free Induction Decay) is subjected to a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Conclusion: A Consolidated Approach to Structural Verification

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry confirms the molecular weight and the presence of bromine. Infrared spectroscopy identifies the key carbonyl and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed connectivity of the carbon-hydrogen framework. By following the protocols and interpretative guidelines outlined in this guide, researchers can confidently and accurately verify the structure of this important synthetic intermediate, ensuring the quality and reliability of their scientific endeavors.

References

- BenchChem. (2025).

-

SpectraBase. (n.d.). 2-bromo-1,3-indandione. Wiley. Retrieved from [Link]

- BenchChem. (2025). Spectroscopic Profile of 2-bromo-2,3-dihydro-1H-indene: A Technical Guide. BenchChem.

-

Chemdad. (n.d.). 2-BROMO-1,3-INDANEDIONE. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the FT-IR Spectrum of 2-bromo-1-(4-fluorophenyl)ethanone. BenchChem.

- Spectroscopy Online. (2020).

- ResearchGate. (2018). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines.

- ResearchGate. (2018). Electron Ionization Mass Spectra of Organophosphorus Compounds, Part II: Mass Spectrometric Fragmentation of Spiro (indene-2,3 -pyrazole)phosphonates, Spiro(indene-2,3 -pyrazole)phosphanylidene, Spiro(1,2,4-diazaphosphole-3,2 -indenes), and (1,3-Dioxo-2H-isoindolyl)phosphonate Derivatives.

- International Journal of Pharmaceutical Sciences and Research. (2019).

- PMC. (2021).

- Agilent. (n.d.).

- Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.

- Thieme. (2005).

- ResearchGate. (2018). List of band assignments for FTIR spectra.

- ResearchGate. (2018).

-

PubChem. (n.d.). 2-Bromo-1-indanol. Retrieved from [Link]

- PMC. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. PubMed Central.

- Royal Society of Chemistry. (2021). Transient FTIR spectroscopy after one- and two-colour excitation on a highly luminescent chromium(III) complex.

Sources

- 1. 2-BROMO-1,3-INDANEDIONE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 7319-63-3 CAS MSDS (2-BROMO-1,3-INDANEDIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 2-Bromo-1H-indene-1,3(2H)-dione: A Versatile Synthetic Intermediate

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the indane-1,3-dione scaffold holds a place of distinction.[1][2][3] Its inherent electronic properties and versatile reactivity have propelled its use in fields ranging from the development of novel therapeutics to advanced materials.[2][3] This guide focuses on a key derivative, 2-Bromo-1H-indene-1,3(2H)-dione (CAS Number: 7319-63-3), a molecule that serves as a powerful and adaptable building block for chemical innovation. We will delve into its fundamental properties, synthesis, reactivity, and applications, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Core Characteristics of this compound

This compound, also known as 2-bromoindan-1,3-dione, is a halogenated derivative of 1,3-indandione.[4][5] The introduction of a bromine atom at the C-2 position significantly influences its chemical behavior, making it an excellent electrophile for a variety of synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various reaction conditions.

| Property | Value | Source |

| CAS Number | 7319-63-3 | [4][6][7] |

| Molecular Formula | C₉H₅BrO₂ | [4][8] |

| Molecular Weight | 225.04 g/mol | [4][8] |

| Melting Point | 118-120 °C | [4][5] |

| Boiling Point | 334.9 °C at 760 mmHg | [4][5] |

| Density | 1.787 g/cm³ | [4] |

| Appearance | Solid | [9] |

| Storage | Inert atmosphere, 2-8°C | [7] |

Spectroscopic Profile

While a comprehensive, publicly available experimental spectroscopic dataset for this compound is not consolidated in a single source, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[10]

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons on the benzene ring. The chemical shifts and coupling patterns of these protons would provide information about their positions.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons (C=O), the bromine-bearing carbon (C-Br), and the carbons of the aromatic ring. The carbonyl carbons are expected to appear significantly downfield.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O), typically in the region of 1700-1740 cm⁻¹. Aromatic C-H stretching and C-C bending vibrations will also be present.[11]

-

Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.[10]

Synthesis and Mechanism: Accessing the Key Intermediate

The primary and most direct route to this compound involves the bromination of the parent compound, 1,3-indandione.[9] This reaction leverages the acidity of the methylene protons at the C-2 position, which are alpha to both carbonyl groups.

Synthetic Protocol: Bromination of 1,3-Indandione

Reaction: 1,3-Indandione is treated with a brominating agent, such as bromine (Br₂), to yield this compound.

Causality of Experimental Choices:

-

Starting Material: 1,3-Indandione is readily available and possesses a highly activated methylene group, making it an ideal precursor.[9][12] The diketone structure stabilizes the intermediate enolate, facilitating the reaction.

-

Solvent: A suitable inert solvent, such as chloroform or acetic acid, is typically used to dissolve the reactants and facilitate the reaction.

-

Brominating Agent: Elemental bromine is a common choice. Other brominating agents like N-bromosuccinimide (NBS) can also be employed, sometimes offering milder reaction conditions.

Step-by-Step Methodology:

-

Dissolve 1,3-indandione in an appropriate solvent (e.g., glacial acetic acid) in a reaction flask.

-

Slowly add a solution of bromine in the same solvent to the stirred solution of 1,3-indandione at room temperature.

-

Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically poured into water to precipitate the crude product.

-

The solid product is collected by filtration, washed with water to remove any acid, and then dried.

-

Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain the purified this compound.

Mechanistic Rationale

The bromination of 1,3-indandione proceeds through an enol or enolate intermediate. The acidic C-2 proton is abstracted to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking the electrophilic bromine.

Caption: Bromination of 1,3-indandione via an enolate intermediate.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its ability to react with a wide range of nucleophiles.[13] The bromine atom at the activated C-2 position is a good leaving group, facilitating nucleophilic substitution reactions. This reactivity opens avenues for the synthesis of a diverse array of derivatives.

Nucleophilic Substitution Reactions

This compound readily undergoes substitution with various nucleophiles, including amines, thiols, and carbanions. These reactions are foundational for building molecular complexity.

Workflow: Synthesis of Fused Heterocycles

Caption: General workflow for synthesizing fused heterocycles.

Example Application: Synthesis of Thiazine Derivatives

A notable application is the synthesis of fused thiazine derivatives, which are of interest in medicinal chemistry.[14][15] For instance, the reaction of 2-bromo-2-aryl-1H-indene-1,3(2H)-diones with 2-aminobenzenethiols leads to the formation of benzo[b]indeno[1,2-e][4][13]thiazin-11(10aH)-ones.[15] This transformation likely proceeds through an initial nucleophilic attack by the thiol group, followed by an intramolecular cyclization.

Role in Multi-Component Reactions (MCRs)

The indandione scaffold is a valuable participant in multi-component reactions, which allow for the efficient construction of complex molecules in a single step.[12] While specific examples detailing the use of this compound in MCRs are less common in the initial search, its electrophilic nature makes it a prime candidate for such transformations.

Precursor to Other Functionalized Indandiones

The bromine atom can be replaced by a variety of other functional groups, making this compound a versatile intermediate for accessing a library of 2-substituted indandiones.[16] For example, it was used in the synthesis of 2-benzylthio-1,3-indandione.[8]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Health Hazards: While specific toxicity data for this compound is not extensively documented, related brominated organic compounds can be irritants to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7] An inert atmosphere is recommended for long-term storage to prevent degradation.[7]

Conclusion and Future Outlook

This compound is a valuable and versatile synthetic intermediate with significant potential in organic synthesis and drug discovery. Its straightforward preparation and predictable reactivity make it an attractive starting material for the construction of complex molecular architectures, including various heterocyclic systems. As the demand for novel bioactive compounds and functional materials continues to grow, the utility of this and other functionalized indandione derivatives is poised to expand, opening new avenues for scientific exploration and innovation.

References

-

2-bromoindene-1,3-dione | CAS#:7319-63-3 | Chemsrc. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Reaction mechanism of 2-Bromo-1,3-indandione with nucleophiles under phase transfer catalysis conditions - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Cas 1685-97-8,2,2-dibromo-1H-indene-1,3(2H)-dione | lookchem. (n.d.). Retrieved January 20, 2026, from [Link]

-

Kinetics and Mechanistic Studies of the Bromination of some Substituted 2-Benzylidene-1,3-indandione - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved January 20, 2026, from [Link]

-

2,2-Dibromo-1H-indene-1,3(2H)-dione - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

Crystal structure of 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione. (n.d.). Retrieved January 20, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 20, 2026, from [Link]

-

1,3-Indandione - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Studies on Mechanism of Formation of 2-substituted-1,3- Indandiones/Ortho thio quinones and Allied Heterocycles - Journal of Chemistry Letters. (n.d.). Retrieved January 20, 2026, from [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors - Pharmacia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

2-Bromo-2-phenyl-1h-indene-1,3(2h)-dione (CS-0116873-1g) - Universal Biologicals. (n.d.). Retrieved January 20, 2026, from [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

-

Novel heterocyclic hybrid of 2-(aryl)-1H-indene-1,3(2H)-dione targeting ty - TIPS. (n.d.). Retrieved January 20, 2026, from [Link]

-

Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid | ACS Omega. (n.d.). Retrieved January 20, 2026, from [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications - Encyclopedia.pub. (n.d.). Retrieved January 20, 2026, from [Link]

-

File:this compound 200.svg - Wikimedia Commons. (n.d.). Retrieved January 20, 2026, from [Link]

-

NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

-

The molecular diversity scope of 1,3-indandione in organic synthesis - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

-

5-Bromo-1H-indene-1,3(2H)-dione - LookChem. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione | 1801-20-3 | Benchchem [benchchem.com]

- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. 2-bromoindene-1,3-dione | CAS#:7319-63-3 | Chemsrc [chemsrc.com]

- 5. 7319-63-3 CAS MSDS (2-BROMO-1,3-INDANEDIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-Bromoindane-1,3-dione | CymitQuimica [cymitquimica.com]

- 7. 7319-63-3|this compound|BLD Pharm [bldpharm.com]

- 8. This compound , 96% , 7319-63-3 - CookeChem [cookechem.com]

- 9. 1,3-Indandione - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. The molecular diversity scope of 1,3-indandione in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Studies on Mechanism of Formation of 2-substituted-1,3- Indandiones/Ortho thio quinones and Allied Heterocycles [jchemlett.com]

physical and chemical properties of 2-Bromo-1h-indene-1,3(2h)-dione.

An In-Depth Technical Guide to 2-Bromo-1H-indene-1,3(2H)-dione for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal synthetic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, reactivity, and practical applications of this compound, grounding all claims in verifiable data and established scientific principles.

Molecular Identity and Structural Framework

This compound, also known as 2-Bromo-1,3-indandione, is a halogenated derivative of 1,3-indandione. The introduction of a bromine atom at the C-2 position significantly influences its reactivity, making it a valuable precursor in organic synthesis.

-

Chemical Name : this compound

-

Synonyms : 2-bromoindan-1,3-dione, 2-Bromo-1,3-indandione[1]

-

CAS Number : 7319-63-3

-

Molecular Formula : C₉H₅BrO₂[1]

-

Molecular Weight : 225.04 g/mol [2]

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical characteristics of this compound are summarized below. These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source |

| Appearance | Cream Solid | [3] |

| Melting Point | 118-120 °C | [1][4] |

| Boiling Point | 334.9 °C at 760 mmHg | [1][4] |

| Density | 1.787 g/cm³ | [1] |

| Flash Point | 139.8 °C | [1] |

| LogP | 1.82910 | [1] |

| Refractive Index | 1.66 | [1] |

| Water Solubility | Low water solubility is expected. | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a comprehensive public database of its spectra is limited, its structural features allow for predictable spectroscopic signatures.

-

¹H NMR : The proton spectrum is expected to be relatively simple. The key signal would be for the single proton at the C-2 position, which would appear as a singlet. The aromatic protons on the benzene ring would exhibit complex splitting patterns in the aromatic region of the spectrum.

-

¹³C NMR : The carbon spectrum would show distinct signals for the two carbonyl carbons (C=O), the bromine-bearing carbon (C-Br), and the carbons of the aromatic ring.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically found in the range of 1690-1730 cm⁻¹. Aromatic C-H stretching can also be observed.[5]

-

Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity (M+ and M+2). The molecular ion peak would be observed at m/z 224 and 226.

Generalized Protocol for Spectroscopic Data Acquisition

-

Sample Preparation : For NMR, dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃). For IR, the solid sample can be analyzed as a KBr pellet or as a thin film.

-

NMR Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field.

-

Acquire ¹H and ¹³C spectra using standard pulse sequences.

-

-

IR Acquisition :

-

Prepare the sample according to the instrument's requirements (e.g., press a KBr pellet).

-

Place the sample in the IR beam and acquire the spectrum.

-

-

MS Acquisition :

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization).

-

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is largely dictated by the bromine atom at the C-2 position, which is alpha to two electron-withdrawing carbonyl groups. This structural arrangement makes the C-2 position highly reactive.

The parent compound, 1,3-indandione, has an acidic methylene group at C-2, which readily undergoes reactions like bromination to form 2-bromo and 2,2-dibromo derivatives.[6] The bromine atom in this compound serves as a good leaving group, making the compound an excellent electrophile for nucleophilic substitution reactions.

This reactivity is exploited in the synthesis of a variety of heterocyclic compounds. For instance, it undergoes cyclocondensation reactions with nucleophiles like 2-aminobenzenethiols to form complex fused ring systems such as benzo[b]indeno[1,2-e][1][7]thiazin-11(10aH)-ones.[8][9]

Caption: General reaction scheme illustrating the synthetic utility of the title compound.

Synthesis Protocol

This compound is typically synthesized by the direct bromination of 1,3-indandione.

Experimental Protocol: Bromination of 1,3-Indandione

-

Dissolution : Dissolve 1,3-indandione in a suitable solvent, such as chloroform or acetic acid.

-

Bromination : Slowly add a solution of bromine (Br₂) in the same solvent to the 1,3-indandione solution at room temperature with constant stirring.

-

Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, the solvent is removed under reduced pressure.

-

Purification : The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield pure this compound.

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable building block in several areas of chemical and pharmaceutical research.

-

Medicinal Chemistry : The indane-1,3-dione scaffold is present in a wide range of biologically active molecules, exhibiting anticancer, anti-inflammatory, and antibacterial properties.[10] Derivatives have been investigated as potential tyrosinase inhibitors and for their activity against β-amyloid aggregation.[5] this compound serves as a key intermediate for accessing novel derivatives for drug discovery programs.

-

Organic Synthesis : It is used in the synthesis of complex heterocyclic systems and as a precursor for other functionalized indandiones.[2][8][9]

-

Agrochemicals : Derivatives of 1,3-indandione, such as pindone and chlorophacinone, are potent rodenticides that act as vitamin K antagonists.[6]

Safety and Handling

Proper handling of this compound is crucial due to its potential hazards. The following information is based on available safety data sheets.

| Hazard Category | Description | Precautionary Measures |

| Skin Irritation | Causes skin irritation.[1][3] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[3] |

| Eye Irritation | Causes serious eye irritation.[1][3] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[3] |

| Respiratory Irritation | May cause respiratory irritation.[1][3] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[3] |

| Storage | Store in a well-ventilated place. Keep container tightly closed in a dry and cool place.[3] | |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[3] |

References

-

2-bromoindene-1,3-dione | CAS#:7319-63-3 | Chemsrc. (URL: [Link])

-

Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e - ResearchGate. (URL: [Link])

-

Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... - ResearchGate. (URL: [Link])

-

Cas 1685-97-8,2,2-dibromo-1H-indene-1,3(2H)-dione | lookchem. (URL: [Link])

-

2,2-Dibromo-1H-indene-1,3(2H)-dione - MySkinRecipes. (URL: [Link])

-

2,2-Dibromo-1H-indene-1,3(2H)-dione - PubChem. (URL: [Link])

-

Novel heterocyclic hybrid of 2-(aryl)-1H-indene-1,3(2H)-dione targeting ty - TIPS. (URL: [Link])

-

1,3-Indandione - Wikipedia. (URL: [Link])

-

Indane-1,3-Dione: From Synthetic Strategies to Applications - MDPI. (URL: [Link])

-

Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC - NIH. (URL: [Link])

-

Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - PubMed Central. (URL: [Link])

Sources

- 1. 2-bromoindene-1,3-dione | CAS#:7319-63-3 | Chemsrc [chemsrc.com]

- 2. This compound , 96% , 7319-63-3 - CookeChem [cookechem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 7319-63-3 CAS MSDS (2-BROMO-1,3-INDANEDIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. tips.sums.ac.ir [tips.sums.ac.ir]

- 6. 1,3-Indandione - Wikipedia [en.wikipedia.org]

- 7. Cas 1685-97-8,2,2-dibromo-1H-indene-1,3(2H)-dione | lookchem [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Bromo-1H-indene-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-1H-indene-1,3(2H)-dione, a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, and applications, with a focus on its role in drug development.

Section 1: Core Properties of this compound

This compound, also known as 2-bromoindan-1,3-dione, is a halogenated derivative of 1H-indene-1,3(2H)-dione. The introduction of a bromine atom at the 2-position significantly influences its reactivity and biological activity.

1.1. Molecular and Physicochemical Data

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₅BrO₂ | |

| Molecular Weight | 225.04 g/mol | |

| CAS Number | 7319-63-3 | |

| Appearance | Cream Solid | |

| Density | 1.787 g/cm³ |

1.2. Structural Representation

The chemical structure of this compound is crucial for understanding its reactivity.